4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

Description

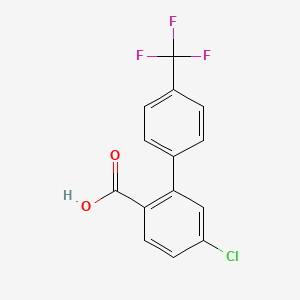

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid (CAS: 142994-09-0) is a substituted benzoic acid derivative featuring a chloro group at position 4 and a 4-trifluoromethylphenyl group at position 2 of the benzene ring (Fig. 1). The trifluoromethyl (CF₃) group on the phenyl substituent enhances lipophilicity and electronic effects, making the compound valuable in medicinal chemistry and material science. Its molecular formula is C₁₄H₈ClF₃O₂, with a molecular weight of 300.66 g/mol. This compound is structurally distinct from simpler analogs like 4-chloro-2-(trifluoromethyl)benzoic acid (CAS: 142994-09-0), where the CF₃ group is directly attached to the benzoic acid ring .

Fig. 1: Structure of this compound.

Properties

IUPAC Name |

4-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSVWSVSXMETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594977 | |

| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273727-25-6 | |

| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance . The process generally starts with the preparation of 4-chloro-2-bromobenzoic acid, which is then coupled with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Acylation Reactions

The carboxylic acid group undergoes acylation to form reactive intermediates like acyl chlorides. This process is critical for subsequent derivatization:

These acyl chlorides serve as precursors for esters, amides, and other derivatives. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with DMF acting as a catalyst to enhance reactivity .

Esterification Reactions

The acyl chloride intermediate reacts with phenolic or alcoholic hydroxyl groups to form esters with biological significance:

| Substrate | Conditions | Application |

|---|---|---|

| Salicylanilide derivatives | Base (e.g., K₂CO₃), anhydrous solvent | Antibacterial agents against Gram-positive bacteria |

Salicylanilide esters of 4-(trifluoromethyl)benzoic acid exhibit potent activity against Mycobacterium tuberculosis (MICs ≤1 μmol/L) and methicillin-resistant Staphylococcus aureus (MRSA), with no cross-resistance to conventional antibiotics . The trifluoromethyl group enhances membrane penetration, while the ester linkage stabilizes interactions with bacterial targets .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution under controlled conditions:

| Nucleophile | Catalyst/Base | Outcome |

|---|---|---|

| Amines | CuI, Pd(OAc)₂, K₂CO₃ | Aminated derivatives (theoretical, based on ) |

| Thiols | DMSO, 100°C | Thioether formation (analogous systems ) |

While direct literature on this compound’s substitution is limited, analogous chlorinated benzoic acids demonstrate reactivity with amines and thiols under transition-metal catalysis .

Biological Activity of Derivatives

Derivatives synthesized from 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid show notable bioactivity:

The esters’ efficacy against drug-resistant TB strains highlights their potential as next-generation therapeutics .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.

1.2 Anti-inflammatory Properties

The compound's ability to modulate key signaling pathways involved in inflammation makes it a candidate for developing anti-inflammatory drugs. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and proteins .

Agrochemical Applications

2.1 Herbicides and Pesticides

The stability and bioactivity conferred by the trifluoromethyl group make this compound valuable in the development of agrochemicals. It is utilized in synthesizing herbicides and pesticides that target specific biochemical pathways in plants and pests, enhancing crop protection.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, the unique chemical properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its derivatives are explored for creating polymers with enhanced thermal stability and chemical resistance, suitable for various industrial applications.

Case Study 1: CDK Inhibition

A study focusing on the inhibition of CDK4/cyclin D1 complexes found that derivatives of this compound demonstrated significant anti-proliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Agrochemical Development

Research into the synthesis of agrochemicals utilizing this compound has shown that its derivatives can effectively inhibit weed growth while being less harmful to crops compared to traditional herbicides. This highlights its potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid include:

Biological Activity

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a trifluoromethyl group on the phenyl ring, which significantly influences its biological properties. The molecular formula is .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

- Antibacterial Properties : Salicylanilide derivatives containing 4-(trifluoromethyl)benzoates have shown considerable antibacterial activity against various strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be as low as 0.49 μmol/L for some compounds, demonstrating potency comparable to standard antibiotics such as isoniazid and benzylpenicillin .

- Antifungal Properties : In vitro studies have assessed the antifungal activity of salicylanilide esters with 4-(trifluoromethyl)benzoic acid against several fungal strains. The results revealed that these esters exhibited varying degrees of antifungal activity, with MICs ranging from 0.49 μmol/L for filamentous fungi to higher values for yeast strains . Notably, the antifungal potency was not uniformly enhanced by the introduction of the trifluoromethyl group.

| Compound | Target Organism | MIC (μmol/L) |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | MRSA | ≥ 0.49 |

| Salicylanilide derivative | Candida albicans | ≥ 1.95 |

| Salicylanilide derivative | Aspergillus fumigatus | ≥ 0.49 |

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds containing the trifluoromethyl moiety has been investigated in various studies. The presence of electron-withdrawing groups like chlorine and trifluoromethyl has been shown to modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses. Some derivatives demonstrated a significant increase in NF-κB activity by 10–15%, indicating a complex relationship between structure and biological response .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of salicylanilide derivatives against MRSA and other bacterial strains. The results indicated that compounds with higher lipophilicity, attributed to the trifluoromethyl group, enhanced membrane permeability, contributing to their antimicrobial effectiveness .

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, salicylanilide esters were tested against multiple fungal strains. The study highlighted that while some esters exhibited potent antifungal activity, others showed limited solubility, complicating the assessment of their MIC values .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that the position and type of substituents on the phenyl ring significantly influence both antimicrobial and anti-inflammatory activities. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid and its derivatives?

- Methodology : The compound can be synthesized via multi-step organic reactions, such as coupling of halogenated benzoic acids with trifluoromethylphenyl groups under Suzuki-Miyaura conditions. Derivatives are often prepared by functionalizing the benzoic acid core with amino, amide, or sulfonyl groups via nucleophilic substitution or condensation reactions. For example, derivatives like 4-chloro-2-(2-((4-methylphenyl)amino)acetamido)benzoic acid are synthesized by reacting the parent compound with acetamide intermediates in DMSO, followed by purification via column chromatography and characterization using H/C NMR .

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yields. Monitor reactions using TLC or HPLC to confirm intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- NMR Spectroscopy : Confirm structural features (e.g., aromatic protons, trifluoromethyl groups) via H (δ 7.2–8.1 ppm for aromatic protons) and F NMR (δ -60 to -65 ppm for CF) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 329.6 [M+H]) .

Q. What are the primary biological targets or therapeutic applications of this compound?

- Findings : The compound’s derivatives (e.g., TRPM4-IN-1) selectively inhibit ion channels like TRPM4 (IC = 1.5 μM), making them relevant in prostate cancer and cardiac arrhythmia research . Structural analogs have also been explored in agrochemicals (herbicides) due to their stability and bioactivity .

- Experimental Design : Use patch-clamp electrophysiology for ion channel studies or cell viability assays (MTT) in cancer models. Include positive controls (e.g., 9-phenanthrol for TRPM4 inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Case Study : Discrepancies in TRPM4 inhibition efficacy may arise from differences in cell models (e.g., HEK293 vs. primary cardiomyocytes) or assay conditions (e.g., extracellular Ca levels).

- Methodology :

- Standardize Assays : Replicate studies using identical cell lines and buffer conditions.

- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity using computational docking (AutoDock Vina) to identify critical binding interactions .

Q. What strategies optimize the stability of this compound under physiological conditions?

- Challenges : The benzoic acid moiety may undergo pH-dependent hydrolysis.

- Solutions :

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability .

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to improve solubility and half-life in vivo .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

- Approach :

- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA) and determine values.

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 6COX) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.